molecular formula C9H12BNO2 B6588861 (5,6,7,8-tetrahydroquinolin-3-yl)boronic acid CAS No. 1260536-82-0

(5,6,7,8-tetrahydroquinolin-3-yl)boronic acid

Cat. No.: B6588861
CAS No.: 1260536-82-0
M. Wt: 177.01 g/mol
InChI Key: PDBWANDLFNUVJH-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydroquinolin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of boronic acids, including (5,6,7,8-tetrahydroquinolin-3-yl)boronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydroquinolin-3-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to boronic esters or borates.

    Reduction: Formation of borohydrides.

    Substitution: Nucleophilic substitution reactions at the boron center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halides or other nucleophiles in the presence of a base.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted boronic acid derivatives.

Mechanism of Action

The mechanism of action of (5,6,7,8-tetrahydroquinolin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. This property makes it useful as an inhibitor in biochemical assays. The boronic acid group can interact with hydroxyl or amino groups in proteins, forming stable yet reversible complexes .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2-Thiopheneboronic acid

Uniqueness

(5,6,7,8-Tetrahydroquinolin-3-yl)boronic acid is unique due to its tetrahydroquinoline ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or unique reactivity in organic synthesis are required .

Properties

CAS No.

1260536-82-0

Molecular Formula

C9H12BNO2

Molecular Weight

177.01 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinolin-3-ylboronic acid

InChI

InChI=1S/C9H12BNO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h5-6,12-13H,1-4H2

InChI Key

PDBWANDLFNUVJH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(CCCC2)N=C1)(O)O

Purity

95

Origin of Product

United States

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